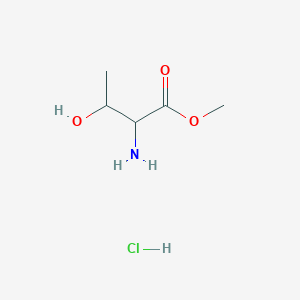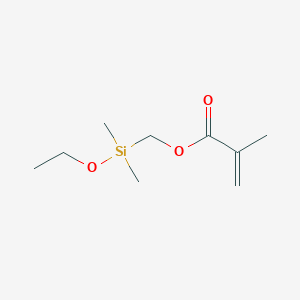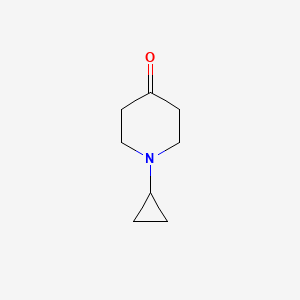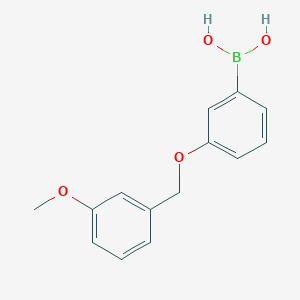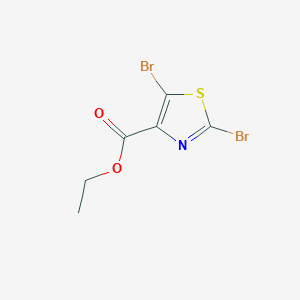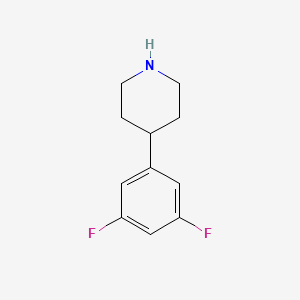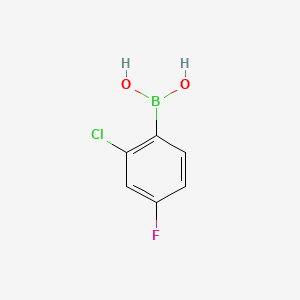
2-Chloro-4-fluorophenylboronic acid
Übersicht
Beschreibung
2-Chloro-4-fluorophenylboronic acid is a type of organoboron compound. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorophenylboronic acid can be achieved through the Suzuki–Miyaura coupling reaction . This reaction involves the use of a variety of boron reagents, with properties tailored for application under specific coupling conditions .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluorophenylboronic acid is C6H5BClFO2 . This compound consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a fluorine atom .Chemical Reactions Analysis
2-Chloro-4-fluorophenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions . It can also be used in the preparation of phenylboronic catechol esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-fluorophenylboronic acid include a molecular weight of 174.37 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Phenylboronic acids, including “2-Chloro-4-fluorophenylboronic acid”, are commonly used in organic chemistry and materials science. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond forming reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
In addition to their use in cross-coupling reactions, phenylboronic acids have also been used in the synthesis of biologically active compounds. For example, they can be used as reactants in the preparation of phenylboronic catechol esters, which have been studied as promising anion receptors for polymer electrolytes .
-
Organic Synthesis
- 2-Chloro-4-fluorophenylboronic acid is often used in organic synthesis . It is a type of phenylboronic acid, which are commonly used in various organic reactions .
- One of the most common uses of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, which is widely used in the synthesis of various organic compounds .
-
Preparation of Biologically Active Compounds
-
Synthesis of Novel Terphenyls
- 4-Fluorophenylboronic acid, a compound similar to 2-Chloro-4-fluorophenylboronic acid, has been used to make novel biologically active terphenyls . Although not directly related to 2-Chloro-4-fluorophenylboronic acid, this application demonstrates the potential of fluorophenylboronic acids in the synthesis of novel compounds .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Pinacol boronic esters, which can be derived from phenylboronic acids like 2-Chloro-4-fluorophenylboronic acid, are highly valuable building blocks in organic synthesis .
- Protodeboronation of these esters is not well developed, but recent research has reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- This process was paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol, and the protodeboronation was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
-
Preparation of Phenylboronic Catechol Esters
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNMNLYGPKKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590368 | |
| Record name | (2-Chloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenylboronic acid | |
CAS RN |
313545-72-1 | |
| Record name | (2-Chloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)
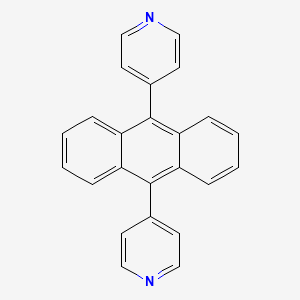
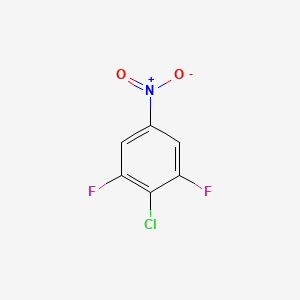
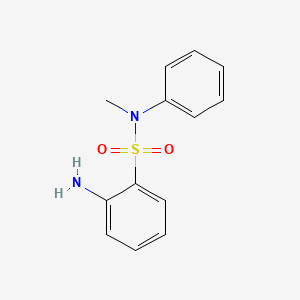
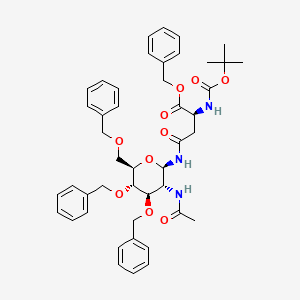
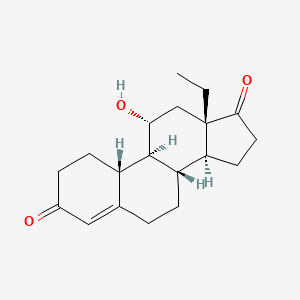
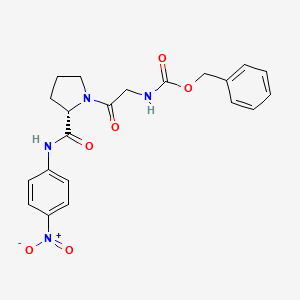
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
